molecular formula C21H19N3OS B2497095 (E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477186-25-7

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2497095
CAS RN: 477186-25-7
M. Wt: 361.46
InChI Key: MVUPPTRZQVZXDI-GHRIWEEISA-N
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Description

The study and synthesis of acrylonitrile derivatives, including thiazolyl and phenyl substitutions, have been of interest due to their potential biological activities and applications in material science. These compounds often exhibit unique chemical reactivity, enabling the construction of diverse molecular architectures.

Synthesis Analysis

Research by Mohamed (2014) outlines the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various cyanoacrylate derivatives. This process demonstrates the versatility of thiazolyl and phenyl substitutions in acrylonitrile synthesis (Mohamed, 2014).

Molecular Structure Analysis

Shinkre et al. (2008) detailed the synthesis and X-ray crystal structures of both E and Z isomers of a similar compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile. This study highlights the importance of molecular structure determination in understanding the physicochemical properties of such molecules (Shinkre et al., 2008).

Chemical Reactions and Properties

The reactivity of acrylonitrile derivatives can be influenced by substituents on the phenyl and thiazol rings. Abdou, Ganoub, and Shaddy (1998) investigated the reaction of acrylonitrile with various phosphorus ylides, leading to a variety of products depending on the ylides' substituents. This study shows the diverse chemical reactivity of acrylonitrile derivatives (Abdou et al., 1998).

Scientific Research Applications

Polymer Science and Optical Materials

  • Diradical Polymerization : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile, revealing insights into polymerization kinetics and molecular weight characteristics useful for material science research (Tong Li et al., 1991).
  • Nonlinear Optical Limiting : Donor-acceptor substituted thiophene dyes demonstrate enhanced nonlinear optical limiting behavior, which is crucial for developing optoelectronic devices aimed at protecting human eyes and optical sensors (S. Anandan et al., 2018).

Antimicrobial Materials

  • Functional Hydrogels : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including aromatic amines, show increased swelling and potential for medical applications due to their enhanced antibacterial and antifungal activities (H. M. Aly et al., 2015).
  • Cationic Antimicrobial Polymers : Methacrylic monomers with thiazole groups exhibit significant antimicrobial activity, suggesting their utility in creating antimicrobial coatings and materials with potential medical applications (R. Cuervo-Rodríguez et al., 2019).

Cancer Research

  • Cytotoxic Activities : Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for anticancer drug development (Ashraf S. Hassan et al., 2014).
  • Apoptosis Induction : A specific benzothiazole derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile, induces apoptosis in human leukemia cells through reactive oxygen species and mitochondrial-mediated death signaling, underscoring its potential as a lead compound for leukemia therapy (A. Repický et al., 2009).

properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-15-7-4-5-10-19(15)23-13-17(12-22)21-24-20(14-26-21)16-8-6-9-18(11-16)25-2/h4-11,13-14,23H,3H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUPPTRZQVZXDI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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